
3,4-Dihydroxy-5-nitrobenzoic Acid
Overview
Description
3,4-Dihydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO6. It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups and one nitro group attached to the benzene ring. This compound is a useful synthetic intermediate in the synthesis of various pharmaceuticals, including Entacapone, a peripherally selective inhibitor of catechol-O-methyltransferase (COMT) used in the treatment of Parkinson’s disease .
Mechanism of Action
Target of Action
The primary target of 3,4-Dihydroxy-5-nitrobenzoic Acid is catechol-O-methyltransferase (COMT) . COMT is an enzyme that plays a crucial role in the metabolism of catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine. By inhibiting COMT, this compound can increase the levels of these neurotransmitters, which can have various effects on the body.
Biochemical Pathways
It is known that the compound can influence themetabolism of catecholamines . By inhibiting COMT, it can prevent the breakdown of these neurotransmitters, leading to increased levels in the body. This can have downstream effects on various physiological functions.
Pharmacokinetics
As a comt inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of this compound is an increase in the levels of catecholamines in the body . This can lead to various effects, depending on the specific catecholamine involved. For example, increased dopamine levels can improve mood and cognition, while increased epinephrine and norepinephrine levels can stimulate the fight-or-flight response.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature and pH . Additionally, the presence of other drugs or substances in the body can influence the compound’s action, as they may interact with the same targets or metabolic pathways .
Biochemical Analysis
Biochemical Properties
3,4-Dihydroxy-5-nitrobenzoic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is particularly involved in the inhibition of catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolism of catecholamines .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a COMT inhibitor . By inhibiting COMT, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a COMT inhibitor, it prevents the methylation of catecholamines, thereby influencing neurotransmitter levels and neuronal signaling .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of catecholamines . It interacts with the enzyme COMT, which plays a key role in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroxy-5-nitrobenzoic acid typically involves the nitration of 3,4-dihydroxybenzoic acid. One common method includes the reaction of 3,4-dihydroxybenzoic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3,4-dihydroxy-5-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
1.1. Inhibition of Xanthine Oxidase
One of the most promising applications of DHNBA is its role as a potent inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that contributes to hyperuricemia and gout. A study demonstrated that DHNBA exhibited an IC50 value of 3 μM, indicating strong inhibitory activity comparable to allopurinol, a standard treatment for gout. The inhibition mechanism involves interaction with the molybdenum center of XO and mixed-type inhibition .
Table 1: Inhibition Potency of DHNBA Compared to Allopurinol
Compound | IC50 (μM) | Type of Inhibition |
---|---|---|
DHNBA | 3 | Mixed-type |
Allopurinol | 10 | Competitive |
1.2. Antiparkinsonian Properties
DHNBA serves as a synthetic intermediate in the production of Entacapone, a drug used in the treatment of Parkinson's disease. As a peripherally selective inhibitor of catechol-O-methyltransferase (COMT), Entacapone enhances the effectiveness of levodopa therapy by preventing its degradation . The synthesis pathway involving DHNBA is critical for producing high-purity Entacapone.
2.1. Chromatographic Techniques
DHNBA has been utilized in developing analytical methods for detecting pharmaceutical impurities. For instance, a reverse-phase high-performance liquid chromatography (RP-HPLC) method was validated for the simultaneous determination of Entacapone and its impurities, including DHNBA. This method showcased excellent specificity and linearity, making it suitable for quality control in pharmaceutical formulations .
Table 2: RP-HPLC Method Validation Parameters
Parameter | Value |
---|---|
Linearity (r²) | > 0.99 |
Limit of Detection (LOQ) | 0.01 - 0.04% |
Recovery Rate | > 95% |
3.1. Hyperuricemia Treatment Study
In a preclinical study involving mice induced with hyperuricemia, DHNBA was administered at doses up to 500 mg/kg without significant side effects, contrasting sharply with allopurinol-treated groups where notable adverse effects were observed . This suggests that DHNBA not only effectively reduces serum uric acid levels but also presents a safer profile.
3.2. Synthesis of Entacapone
The synthesis process for Entacapone using DHNBA involves several steps where DHNBA acts as a key intermediate, ensuring the final product's efficacy and safety for Parkinson's disease management . The successful integration of DHNBA into this synthesis pathway highlights its importance in pharmaceutical manufacturing.
Comparison with Similar Compounds
3,4-Dihydroxybenzoic acid: Lacks the nitro group and has different chemical reactivity.
5-Nitrosalicylic acid: Contains a nitro group but differs in the position of hydroxyl groups.
3,5-Dinitrobenzoic acid: Contains two nitro groups and lacks hydroxyl groups.
Uniqueness: 3,4-Dihydroxy-5-nitrobenzoic acid is unique due to the specific arrangement of hydroxyl and nitro groups, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Biological Activity
3,4-Dihydroxy-5-nitrobenzoic acid (DHNBA) is an organic compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features a benzoic acid backbone with two hydroxyl groups and one nitro group. The compound is characterized by its yellow crystalline form and is soluble in water, which enhances its bioavailability for biological studies .
Antioxidant Properties
Research indicates that DHNBA exhibits significant antioxidant properties , which may protect cells from oxidative stress. Oxidative stress is implicated in various diseases, including neurodegenerative disorders. The antioxidant activity of DHNBA has been demonstrated through assays that measure its ability to scavenge free radicals.
Enzyme Inhibition
DHNBA has been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines such as dopamine. This inhibition is particularly relevant for the treatment of Parkinson's disease, as it can enhance the availability of dopamine in the brain .
Enzyme | Inhibition Type | IC50 (μM) |
---|---|---|
COMT | Competitive | Varies by study |
MtDHFR | Uncompetitive | 7 - 40 |
In a study focusing on substituted benzoic acid derivatives, DHNBA was identified as a potential lead compound for developing inhibitors against dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis, suggesting its utility in anti-tuberculosis drug design .
The mechanisms underlying the biological activities of DHNBA include:
- Antioxidant Mechanism : DHNBA's structure allows it to donate electrons to free radicals, thus neutralizing them and reducing oxidative damage.
- Enzyme Interaction : The compound's ability to bind to active sites on enzymes like COMT and DHFR alters their activity, thereby influencing metabolic pathways critical for neurotransmitter regulation and pathogen survival.
Case Studies
Several case studies highlight the therapeutic potential of DHNBA:
- Parkinson’s Disease : A study demonstrated that derivatives of DHNBA could significantly improve dopamine levels in models of Parkinson's disease by inhibiting COMT .
- Tuberculosis Treatment : Research involving analogs of DHNBA showed promising results in inhibiting MtDHFR, indicating potential for new anti-TB therapies .
Properties
IUPAC Name |
3,4-dihydroxy-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSONAKHMNQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560445 | |
Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84211-30-3 | |
Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.